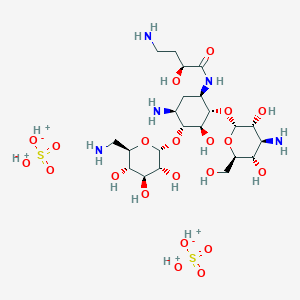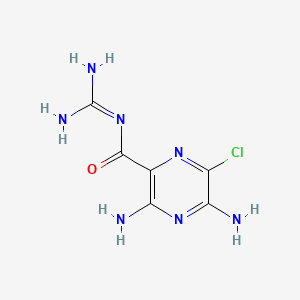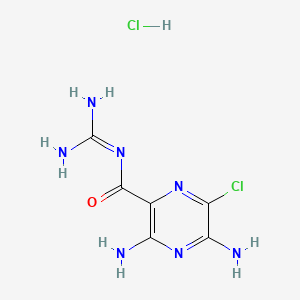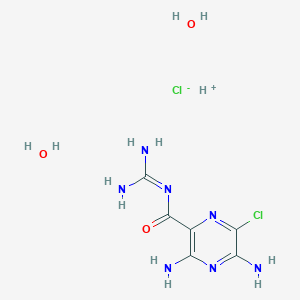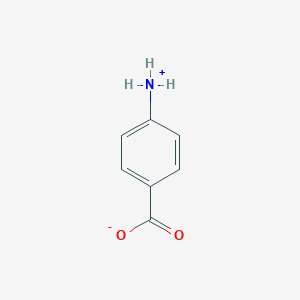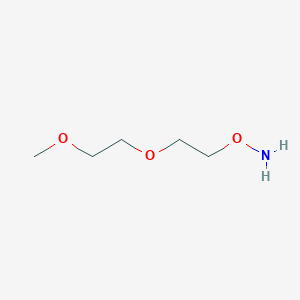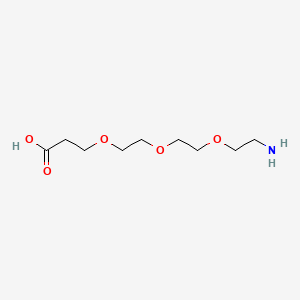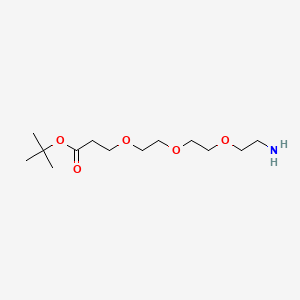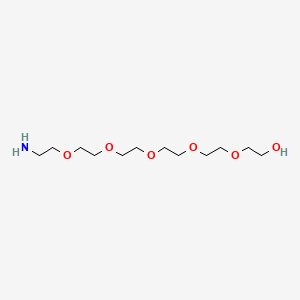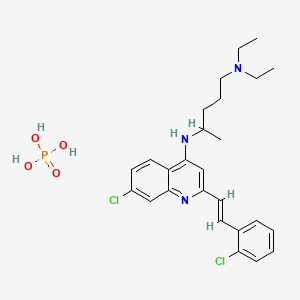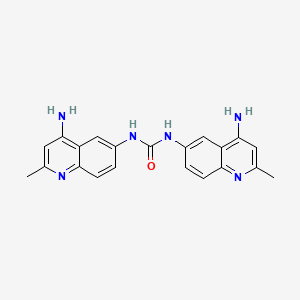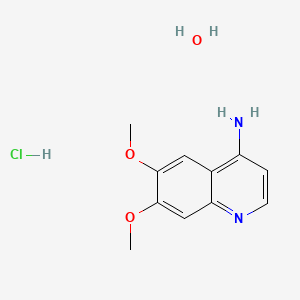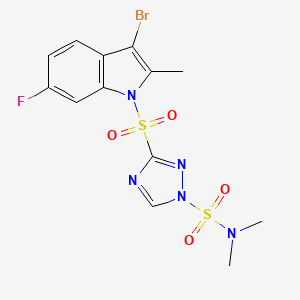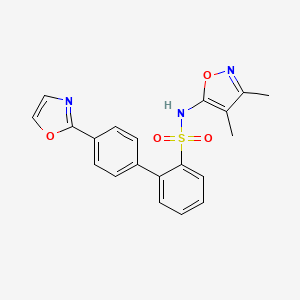
(1,1'-Biphenyl)-2-sulfonamide, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-193884 is a selective, orally active, and competitive endothelin A receptor antagonist. It was developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure and pulmonary hypertension . This compound has a high affinity for the human endothelin A receptor, making it a potent and highly selective antagonist .
Wissenschaftliche Forschungsanwendungen
BMS-193884 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of endothelin receptor antagonists.
Biology: It is used to study the role of endothelin receptors in various biological processes.
Medicine: It is being investigated for its potential use in the treatment of congestive heart failure and pulmonary hypertension.
Industry: It is used in the development of new drugs and therapeutic agents.
Vorbereitungsmethoden
BMS-193884 belongs to a class of compounds known as 4’-oxazolyl biphenylsulfonamides. The synthesis of BMS-193884 involves the Suzuki-coupling of 4-bromophenyl boronic acid with 2-bromopyrimidine, leading to a 2-(4-bromophenyl)pyrimidine derivative. This compound is then subjected to palladium tetrakistriphenylphosphine-catalyzed Suzuki-coupling with a boronic acid derivative to form a biphenylsulfonamide. The protective lateral chain on the nitrogen of the sulfonamide is removed by aqueous hydrochloric acid to yield the desired compound .
Analyse Chemischer Reaktionen
BMS-193884 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
BMS-193884 exerts its effects by selectively binding to and inhibiting the endothelin A receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, BMS-193884 reduces vasoconstriction and lowers blood pressure .
Vergleich Mit ähnlichen Verbindungen
BMS-193884 is unique in its high selectivity and potency for the endothelin A receptor. Similar compounds include:
BMS-193884 stands out due to its high selectivity for the endothelin A receptor and its potential therapeutic applications in cardiovascular diseases .
Eigenschaften
CAS-Nummer |
176960-47-7 |
|---|---|
Molekularformel |
C20H17N3O4S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3 |
InChI-Schlüssel |
LJGUZUROJOJEMI-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |
Kanonische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-193884; BMS 193884; BMS193884. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



